1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide
CAS No.: 921860-53-9
Cat. No.: VC6546275
Molecular Formula: C22H23N3O2
Molecular Weight: 361.445
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 921860-53-9 |
---|---|
Molecular Formula | C22H23N3O2 |
Molecular Weight | 361.445 |
IUPAC Name | 1-(8-phenylmethoxyquinolin-2-yl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C22H23N3O2/c23-22(26)18-11-13-25(14-12-18)20-10-9-17-7-4-8-19(21(17)24-20)27-15-16-5-2-1-3-6-16/h1-10,18H,11-15H2,(H2,23,26) |
Standard InChI Key | GASBVBMYAWUAEJ-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide (C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub>) integrates a quinoline scaffold modified with a benzyloxy group and a piperidine carboxamide side chain. Key structural attributes include:
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Quinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring, providing a planar aromatic structure conducive to π-π stacking interactions .
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8-Benzyloxy Substituent: A benzyl ether group at the 8-position, which enhances lipophilicity and may influence binding affinity to biological targets .
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2-Piperidine-4-carboxamide: A piperidine ring linked via a carboxamide group, introducing hydrogen-bonding capabilities and conformational flexibility .
Table 1: Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>2</sub> |
Molecular Weight | 361.44 g/mol |
Calculated LogP | ~3.2 (moderate lipophilicity) |
Hydrogen Bond Donors | 2 (amide NH, piperidine NH) |
Hydrogen Bond Acceptors | 4 (quinoline N, carbonyl O, ether O) |
Polar Surface Area | ~65 Ų |
The benzyloxy group contributes to increased membrane permeability, while the carboxamide moiety enhances solubility in polar solvents . The compound’s stereochemistry, though undefined in available literature, could significantly impact its biological activity, as seen in related chiral quinoline derivatives .
Synthetic Pathways and Optimization
The synthesis of 1-(8-(Benzyloxy)quinolin-2-yl)piperidine-4-carboxamide likely involves multi-step reactions, drawing from methodologies used for analogous compounds. A plausible route includes:
Step 1: Synthesis of 8-Benzyloxyquinolin-2-ol
Quinoline derivatives are often functionalized via nucleophilic substitution or Friedländer condensation. For example, 8-hydroxyquinoline may undergo benzylation using benzyl bromide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to yield 8-benzyloxyquinoline .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | 8-Hydroxyquinoline, BnBr, K<sub>2</sub>CO<sub>3</sub>, acetone, reflux | 75% | |
2 | 2-Bromo-8-benzyloxyquinoline, Piperidine-4-carboxamide, DIPEA, DMF, 80°C | 60%* |
*Theoretical yield based on analogous reactions.
Purification typically involves column chromatography or recrystallization from methanol/diisopropyl ether . Stereochemical control, if required, might employ chiral catalysts, as demonstrated in the synthesis of (R)-oxiranyl derivatives .
Applications and Industrial Relevance
Drug Discovery
The compound’s structural features align with scaffolds used in kinase inhibitors (e.g., imatinib) and neurotransmitter modulators. Its synthesis and testing could address unmet needs in oncology or neurology.
Chemical Intermediate
As a functionalized quinoline, it may serve as a precursor for fluorescent probes or metal chelators, leveraging quinoline’s inherent photophysical properties .
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